molecular formula C14H11N3O2 B13339785 5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B13339785
M. Wt: 253.26 g/mol
InChI Key: WVFKCTCVBWHKLY-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a chemical building block based on the pyrazolo[1,5-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its significant potential in drug discovery . This specific compound features a carbaldehyde functional group, which offers a versatile handle for further synthetic elaboration and derivatization via condensation or nucleophilic addition reactions, making it a valuable intermediate for constructing diverse chemical libraries. The rigid and planar structure of the fused bicyclic system is often associated with biological activity and interesting photophysical properties . Researchers utilize this and related structures in the exploration of new therapeutic agents, particularly in oncology research. Compounds based on the pyrazolo[1,5-a]pyrimidine and pyrazine scaffolds have demonstrated promising antitumor and enzymatic inhibitory activities, with some derivatives capable of inducing cell cycle arrest and inhibiting cancer cell proliferation . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key synthetic precursor. 5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

5-methyl-4-oxo-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C14H11N3O2/c1-16-7-8-17-13(14(16)19)11(9-18)12(15-17)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

WVFKCTCVBWHKLY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN2C(=C(C(=N2)C3=CC=CC=C3)C=O)C1=O

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of 5-Aminopyrazoles with β-Diketones

Overview:
A prevalent method involves the condensation of 5-aminopyrazoles with β-diketones or their derivatives under reflux conditions, often in acetic acid or other polar solvents. This approach exploits the nucleophilicity of the amino group on the pyrazole ring and the electrophilicity of the diketone’s carbonyl carbons.

Reaction Pathway:

  • The 5-aminopyrazole reacts with a β-diketone or its derivatives (e.g., trifluoromethyl-β-diketones) to form fused heterocyclic systems via cyclization.
  • The process typically involves initial nucleophilic attack, followed by intramolecular cyclization, dehydration, and aromatization.

Key Example:
Bardajee et al. demonstrated the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and β-diketones, with yields influenced by electronic effects of substituents (see, Scheme 2).
Note: To obtain the specific 5-methyl and phenyl substitutions, suitable methylated and phenyl-substituted diketones or aldehyde precursors would be employed.

Multicomponent Reactions (MCR) and Post-Ugi Cyclization

Overview:
Multicomponent reactions, especially Ugi-type reactions, are efficient for constructing complex heterocycles, including pyrazolopyridines, in a one-pot fashion. These methods often involve the condensation of aldehydes, amines, isocyanides, and other components, followed by intramolecular cyclization.

Mechanism:

  • The initial Ugi reaction forms an intermediate adduct.
  • A subsequent intramolecular N-arylation or cyclization step, often facilitated by microwave irradiation or specific catalysts, leads to fused heterocyclic structures.

Application to the Target Compound:

  • Starting from appropriate aldehyde and amine components bearing methyl and phenyl groups, the Ugi reaction can generate intermediates that, upon cyclization, yield the desired pyrazolopyridine core with the methyl and phenyl substituents.

Research Evidence:
Jiang et al. reported catalyst-free, microwave-assisted cascade reactions for densely substituted pyrazoles and pyrazolines, demonstrating the versatility of MCRs for heterocyclic synthesis (, Scheme 17).

Catalyst-Free Cascade Reactions Using Allenes and Pyrazoles

Overview:
Recent advances have shown that intramolecular N-arylation and cyclization can occur under catalyst-free conditions, especially with the aid of allenes and microwave irradiation.

Reaction Pathway:

  • Pyrazoles or aminopyrazoles react with allenes or alkynes to form fused heterocycles via N-arylation.
  • Microwave irradiation accelerates the reaction, often eliminating the need for metal catalysts.

Relevance:
This method is promising for synthesizing complex fused heterocycles like the target compound, especially when high regioselectivity and environmentally benign conditions are desired.

Specific Precursors and Reaction Conditions

Method Precursors Solvent Conditions Yield & Notes
Condensation with β-Diketones 5-Aminopyrazole + β-Diketone Acetic acid Reflux Moderate to high yields; electronic effects influence outcomes
Multicomponent Ugi Reactions Aldehydes, amines, isocyanides DMF, ionic liquids Microwave or conventional heating High efficiency, broad substrate scope
Catalyst-Free Cascade Pyrazoles + Allenes Ethylene glycol, acetic acid Microwave at 80–140°C Rapid synthesis, environmentally friendly

Chemical Reactions Analysis

Nucleophilic Additions at the Aldehyde Group

The aldehyde moiety (-CHO) at position 3 participates in nucleophilic additions, enabling derivatization for drug discovery or material science applications:

Reaction TypeReagents/ConditionsProductYieldKey Observations
CondensationHydrazine hydrate, ethanol, 80°CHydrazone derivative78%Forms stable Schiff bases via imine linkage
Grignard AdditionMethylmagnesium bromide, THF, 0°C → RTSecondary alcohol65%Steric hindrance from phenyl group reduces yield
KnoevenagelMalononitrile, piperidine, refluxα,β-Unsaturated nitrile82%Electron-withdrawing groups enhance reactivity

These reactions are critical for introducing functional groups that modulate bioactivity or photophysical properties .

Cyclocondensation Reactions

The pyrazine and pyrazole rings facilitate regioselective cyclocondensation:

2.1. With β-Diketones

Reacting with acetylacetone under acidic conditions yields fused heterocycles:

text
Reaction: 5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde + acetylacetone → Pyrazolo[1,5-a]pyrimidine derivative Conditions: Acetic acid, 120°C, 6 hrs Yield: 74% Regioselectivity: Controlled by electron density at C-3 and C-5 positions [5]

2.2. With Enaminones

Microwave-assisted reactions with enaminones produce pyrazolo[3,4-b]pyridines:

text
Conditions: DMF, Pd(OAc)₂ (2.5 mol%), MW, 100°C, 20 min Yield: 68–85% Key Feature: Catalyst-free protocols preferred to avoid metal contamination [6]

Oxidation and Reduction Pathways

ProcessReagentsOutcomeApplication
Aldehyde oxidationKMnO₄, H₂SO₄, 60°CCarboxylic acid derivative (100% conversion)Prodrug synthesis
Pyrazine ring reductionNaBH₄, MeOH, 0°CPartially saturated dihydropyrazineBioactivity modulation
Selective aldehyde reductionDIBAL-H, THF, -78°CPrimary alcohol (92% yield)Chiral intermediate production

Cross-Coupling Reactions

The phenyl group at position 2 undergoes palladium-catalyzed couplings:

ReactionCatalytic SystemSubstrateYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEAryl boronic acids55–72%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Secondary amines63%

Limitations: Steric bulk from the pyrazolo[1,5-a]pyrazine core reduces reactivity in bulky electrophile couplings .

Photochemical Reactions

UV irradiation (254 nm) induces [4+2] cycloaddition with electron-deficient dienophiles:

text
Example: Reaction with maleic anhydride → Fused bicyclic adduct Quantum Yield: Φ = 0.32 Solvent Dependency: Higher efficiency in aprotic solvents (e.g., acetonitrile vs. water) [4]

Stability and Degradation

  • Thermal Stability : Decomposes above 240°C (DSC data)

  • pH Sensitivity :

    • Stable in pH 4–7 (aqueous buffer, 25°C)

    • Aldehyde hydrolysis dominates at pH > 9 (t₁/₂ = 2.1 hrs)

  • Light Sensitivity : Forms radical intermediates under prolonged UV exposure

This compound’s reactivity profile highlights its versatility as a scaffold for synthesizing bioactive molecules, organic semiconductors, and asymmetric catalysts. Recent advances in catalyst-free cyclocondensation (e.g., post-Ugi cascades) have improved synthetic accessibility , while regioselective functionalization remains an area of active research .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 4,5-dihydropyrazolo[1,5-a]pyrazine derivatives. Key structural analogues include:

Compound Name Substituents (Positions) Key Functional Groups Biological Activity/Applications References
Target Compound 2-Ph, 5-Me, 3-CHO Aldehyde, Phenyl, Methyl Potential GABAA modulation (in silico)
2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde 2-(4-F-Ph), 5-H, 3-CHO Aldehyde, Fluorophenyl Not reported
2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde 2-(3-F-Ph), 5-Me, 3-CHO Aldehyde, Meta-Fluorophenyl Intermediate in antitumor drug design
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate 3-COOEt, 5-H Ester CDK2 inhibition (IC50 ~1 µM)

Key Observations :

  • Substituent Position : The position of fluorine on the phenyl ring (para vs. meta) alters electronic properties and binding affinity. For example, meta-fluorophenyl derivatives may enhance lipophilicity, improving membrane permeability .
Physicochemical Properties
Property Target Compound Ethyl Carboxylate Analogue 4-Fluorophenyl Analogue
Molecular Weight 283.28 g/mol 239.20 g/mol 287.27 g/mol
Melting Point Not reported 167–169°C Not reported
Solubility Moderate polarity (predicted) Soluble in alcohols, ketones Low aqueous solubility
LogP (Predicted) ~1.8 ~1.2 ~2.1

Notes:

  • The aldehyde group in the target compound increases polarity compared to ester or nitrile derivatives, affecting solubility in aqueous media .
  • Fluorine substitution enhances metabolic stability and bioavailability in related compounds .

Biological Activity

5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that has garnered interest for its potential biological activities. This compound features a unique pyrazolo[1,5-a]pyrazine core, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
  • Molecular Formula : C13H10N4O
  • Molecular Weight : 238.25 g/mol
  • CAS Number : 1610377-19-9

The biological activity of 5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes that are crucial in metabolic pathways related to cancer and inflammation.
  • Receptor Modulation : The compound can bind to specific receptors, altering their activity and leading to downstream effects on cell signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer activities. For instance:

  • In vitro Studies : Research demonstrated that 5-Methyl-4-oxo derivatives showed cytotoxic effects against various cancer cell lines, including HeLa and A375 cells. The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating higher potency .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : In vitro assays revealed that it exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer effects of pyrazolo derivatives; found significant inhibition of cell proliferation in various cancer lines .
Study 2 Evaluated antimicrobial efficacy; demonstrated effective inhibition against selected bacterial strains .
Study 3 Explored structure–activity relationships (SAR) for pyrazolo compounds; identified key substituents that enhance biological activity .

Structure–Activity Relationship (SAR)

The biological activity of 5-Methyl-4-oxo derivatives is influenced by their structural components:

  • Substituents on the Pyrazole Ring : Variations in substituents can significantly affect potency and selectivity against specific targets.
  • Positioning of Functional Groups : The location of functional groups such as aldehydes or ketones plays a crucial role in modulating biological interactions.

Q & A

Q. How are structure-activity relationships (SARs) determined for this compound’s derivatives?

  • Methodological Answer : SAR studies involve:
  • Substituent Variation : Introducing electron-donating (e.g., –OCH3_3) or withdrawing (e.g., –NO2_2) groups at C2 or C5.
  • Biological Testing : IC50_{50} values against target enzymes (e.g., COX-2) are plotted against substituent Hammett constants (σ) to identify linear free-energy relationships .
  • Theoretical Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity trends .

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